molecular formula C10H13N3OS B5076789 5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine

5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B5076789
M. Wt: 223.30 g/mol
InChI Key: FGPCVZKYSJANRH-UHFFFAOYSA-N
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Description

5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring and an oxadiazole ring

Preparation Methods

The synthesis of 5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with hydrazine and carbon disulfide, followed by cyclization with an appropriate reagent to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(4-Thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine include other thiophene and oxadiazole derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications. For example:

This compound stands out due to its unique combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-thiophen-2-ylbutyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-10-13-12-9(14-10)6-2-1-4-8-5-3-7-15-8/h3,5,7H,1-2,4,6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCVZKYSJANRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCC2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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